methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate
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Overview
Description
methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate is a synthetic compound with the molecular formula C16H22N2O5 and a molecular weight of 322.361. This compound belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and high yield. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a member of the piperidine family, it is presumed to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its spicy taste and various biological activities.
Uniqueness
methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate is unique due to its specific functional groups and structural features, which confer distinct reactivity and biological properties. Its methoxyethoxy and isonicotinoyl groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-9-10-23-14-11-12(6-7-17-14)15(19)18-8-4-3-5-13(18)16(20)22-2/h6-7,11,13H,3-5,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHNYBYKYZBPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCCCC2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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